molecular formula C6H5BrO B582611 4-Bromophenol-2,3,5,6-D4 CAS No. 152404-44-9

4-Bromophenol-2,3,5,6-D4

Cat. No. B582611
CAS RN: 152404-44-9
M. Wt: 177.033
InChI Key: GZFGOTFRPZRKDS-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromophenol-2,3,5,6-D4 is the labelled analogue of 4-Bromophenol . It is a bromophenol containing only hydroxy and bromo substituents that are para to one another . It is used as a reagent in Stille reactions .


Synthesis Analysis

4-Bromophenol is produced by electrophilic halogenation of phenol with bromine . A detailed procedure for the synthesis of p-bromophenol is provided in the Organic Syntheses Procedure .


Molecular Structure Analysis

The molecular formula of 4-Bromophenol-2,3,5,6-D4 is C6H5BrO. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Bromophenol is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications . It is also used in the synthesis of Cu(II), Zn(II), and Hg(II) metal complexes of (E)-Benzo[d][1,3-dioxol-6-ylimino)methyl-4-bromophenol Schiffbase as potential antibacterial agents .


Physical And Chemical Properties Analysis

4-Bromophenol is a pinkish-brown crystalline solid . More detailed physical and chemical properties such as boiling point, melting point, and others can be found in the NIST Chemistry WebBook .

Scientific Research Applications

Environmental Monitoring

4-Bromophenol-2,3,5,6-D4 can be used as a tracer or reference standard in environmental studies to monitor the presence and concentration of bromophenols in marine ecosystems . Its isotopic labeling allows for precise tracking in sediment and water samples, providing insights into the distribution and ecological impact of brominated compounds.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a stable isotope-labeled analog of 4-bromophenol, which is a building block in the synthesis of various therapeutic agents . Its deuterated form ensures accurate quantification in pharmacokinetic and metabolic studies.

Material Science

The isotopic labeling of 4-Bromophenol-2,3,5,6-D4 makes it valuable in material science for studying the degradation and stability of brominated flame retardants . Researchers can investigate the long-term effects of these compounds on materials and their potential environmental hazards.

Bioactivity Studies

Marine algae-derived bromophenols, including 4-bromophenol, have shown a range of bioactivities such as antimicrobial, anticancer, and anti-diabetic properties . The deuterated version can be used to study these activities with higher precision due to its stable isotopic label.

Analytical Chemistry

As a certified reference material, 4-Bromophenol-2,3,5,6-D4 is crucial in analytical chemistry for calibrating instruments and validating methods . It ensures the reliability and accuracy of analytical data, particularly in complex sample matrices.

Biodegradation Research

This compound is also instrumental in researching the biodegradation pathways of bromophenols . Understanding these pathways is essential for developing strategies to mitigate the environmental impact of these substances.

Synthetic Chemistry

In synthetic chemistry, 4-Bromophenol-2,3,5,6-D4 is used as a reagent in various cross-coupling reactions to synthesize new compounds for medicinal and material science applications .

Functional Food Development

The bioactivities of bromophenols suggest their potential application in functional food. The deuterated 4-bromophenol can be used to explore this application by studying its stability and interaction with other food components .

Safety and Hazards

When handling 4-Bromophenol-2,3,5,6-D4, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided and containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-bromo-2,3,5,6-tetradeuteriophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFGOTFRPZRKDS-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenol-2,3,5,6-D4

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